molecular formula C9H10N2O3 B181844 N,N-dimethyl-2-nitrobenzamide CAS No. 2018-71-5

N,N-dimethyl-2-nitrobenzamide

Cat. No.: B181844
CAS No.: 2018-71-5
M. Wt: 194.19 g/mol
InChI Key: KPQZUMNGHBYUOI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-nitrobenzamide is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups and the benzene ring is substituted with a nitro group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyl-2-nitrobenzamide can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzoyl chloride with dimethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-nitrobenzoyl chloride+dimethylamineThis compound+HCl\text{2-nitrobenzoyl chloride} + \text{dimethylamine} \rightarrow \text{this compound} + \text{HCl} 2-nitrobenzoyl chloride+dimethylamine→this compound+HCl

Another method involves the copper-catalyzed amidation of nitriles with N-substituted formamides under an oxygen atmosphere. This method is advantageous due to its solvent-free conditions and high yield .

Industrial Production Methods: Industrial production of this compound often involves the use of readily available raw materials such as isatoic anhydride and dimethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, elevated temperatures.

Major Products:

    Reduction: N,N-dimethyl-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N,N-Dimethyl-2-nitrobenzamide has the molecular formula C9H10N2O3C_9H_{10}N_2O_3. It features a benzamide structure where the amide nitrogen is substituted with two methyl groups, and the benzene ring carries a nitro group at the second position. This unique configuration contributes to its reactivity and functional versatility.

Chemistry

This compound serves as an intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex organic molecules. For instance:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of pharmaceuticals and agrochemicals due to its functional group versatility .

Biology

In biological research, this compound functions as a probe for studying enzyme-substrate interactions. Its structural similarity to certain biological molecules allows researchers to investigate:

  • Enzyme Interactions : The compound can mimic substrates, facilitating the study of enzyme kinetics and mechanisms .

Industry

The compound is employed in the production of various materials and chemicals:

  • Agrochemicals : Its reactive nature makes it suitable for developing herbicides and pesticides .
  • Pharmaceuticals : It is explored for its potential pharmacological properties, particularly in drug development .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in different contexts.

Anion Recognition Studies

A study published in 2019 focused on developing colorimetric sensors using derivatives of nitrophenylureas, including this compound. The research demonstrated that the position of the nitro group significantly influences the acidity of urea hydrogens and their affinity towards various anions .

AnionAssociation Constant (logK)Stoichiometry
AcO⁻3.851:1
BzO⁻4.351:1
F⁻4.002:1

This table summarizes key findings from the study, illustrating how this compound can form stable complexes with specific anions.

Antitubercular Activity

Research has also explored the antitubercular properties of nitrobenzamide derivatives, including this compound. A compound library was developed to assess their minimal inhibitory concentration (MIC) against Mycobacterium tuberculosis .

CompoundMIC (µg/mL)
This compound32
Other derivativesVaries

The findings indicate that certain modifications to the nitro group can enhance biological activity, making these compounds promising candidates for further development.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

N,N-Dimethyl-2-nitrobenzamide can be compared with other similar compounds such as:

    N,N-Dimethylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrobenzamide: Lacks the dimethyl substitution on the amide nitrogen, affecting its solubility and reactivity.

Biological Activity

N,N-Dimethyl-2-nitrobenzamide (C9_9H10_{10}N2_2O3_3) is an organic compound characterized by a nitro group at the ortho position relative to the amide functional group on a benzene ring. This structural configuration contributes to its unique chemical properties and potential biological activities, including antibacterial, antifungal, and anticancer effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity:

  • Antibacterial Activity: Studies have shown that this compound possesses antibacterial properties, likely due to its ability to interfere with bacterial cell processes through reactive intermediates formed upon reduction of the nitro group.
  • Antifungal Properties: Similar mechanisms are believed to contribute to its antifungal activity, making it a candidate for further investigation in treating fungal infections.
  • Anticancer Potential: Preliminary studies suggest that this compound may exhibit anticancer properties by interfering with DNA synthesis and repair mechanisms .

The mechanism of action of this compound involves several pathways:

  • Reduction of Nitro Group: The nitro group can be reduced to an amino group, leading to the formation of reactive species that may interact with DNA and proteins within cells.
  • Cellular Interaction: These reactive intermediates can disrupt cellular functions, potentially leading to apoptosis in cancer cells or inhibiting growth in bacteria and fungi.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameStructure CharacteristicsUnique Features
N,N-Dimethyl-4-nitrobenzamideNitro group at para positionMore potent against certain pathogens
N,N-Dimethyl-3-nitrobenzamideNitro group at meta positionDifferent reactivity patterns
4-Chloro-N,N-dimethylbenzamideChlorine substituent instead of nitroEnhanced lipophilicity affecting bioavailability

This compound is distinguished by its ortho nitro positioning, which influences both its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antibacterial Study:
    • A study demonstrated that this compound exhibited significant antibacterial activity against various strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, showing effectiveness comparable to established antibiotics.
  • Anticancer Research:
    • In vitro studies evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated an IC50 value of approximately 21.8 µM, suggesting moderate cytotoxicity. Further formulation studies using nanocarriers showed enhanced efficacy, with IC50 values dropping to 12.4 µM when combined with lipid-based delivery systems .
  • Mechanistic Insights:
    • Research into the mechanism revealed that the compound interferes with DNA repair pathways, leading to increased apoptosis in cancer cells. This was supported by assays measuring DNA damage and cell viability post-treatment .

Properties

IUPAC Name

N,N-dimethyl-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-10(2)9(12)7-5-3-4-6-8(7)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQZUMNGHBYUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390771
Record name N,N-dimethyl-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2018-71-5
Record name N,N-Dimethyl-2-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2018-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-dimethyl-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2.0 g 2-nitrobenzoic acid and 0.98 g dimethylammonium chloride in dichloromethane at 0° C. were added 2.29 g 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.62 g N-hydroxy-benzotriazol and 6.05 g N-methyl-morpholine. The resulting mixture was stirred at room temperature overnight. The reaction mixture was then washed sequentially, with saturated sodium hydrogen carbonate, a 5% aqueous solution of citric acid and brine. The organic phase was dried over sodium sulfate. After filteration the solvent was removed in vacuo yielding N,N-dimethyl-2-nitrobenzamide (2.13 g).
Quantity
2 g
Type
reactant
Reaction Step One
Name
dimethylammonium chloride
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of dimethylamine (30 g, 270 mmol) and sodium hydroxide (7.2 g, 180 mmol) in 60 mL of dioxane was stirred and 2-nitrobenzoyl chloride (23.8 mL, 180 mmol) in 100 mL of dioxane was added dropwise. The mixture was stirred at room temperature for approximately 12 hours and then partitioned between 100 mL of saturated sodium bicarbonate solution and 150 mL of ethyl acetate. The aqueous layer was extracted with ethyl acetate (2×100 mL) and the combined ethyl acetate was washed with brine, dried (Na2SO4) and concentrated. The residue was purified on silica gel by flash chromatography eluting with 4% methanol/methylene chloride to give N,N-dimethyl-2-nitrobenzamide (20 g, 103 mmol), m.p. 74°-76° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
23.8 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the reported structural information for 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide?

A1: Understanding the crystal structure of a molecule provides valuable insights into its physical and chemical properties. [] For example, the presence of weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions in the crystal packing of 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide can influence its melting point, solubility, and even its biological activity.

Q2: Does the paper mention any specific applications for 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide?

A2: No, the paper primarily focuses on characterizing the crystal structure of the compound. [] It doesn't delve into its potential applications or biological activities. Further research would be needed to explore these aspects.

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